Fexofenadine-d10 hydrochloride is a deuterated form of fexofenadine, an antihistamine used primarily for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. The deuteration of fexofenadine allows for enhanced stability and specificity in analytical methods, particularly in pharmacokinetic studies.
Fexofenadine-d10 hydrochloride is derived from fexofenadine, which is classified as a second-generation antihistamine. It operates as a selective antagonist of the histamine H1 receptor, providing relief from allergy symptoms without significant sedation, which is a common side effect of first-generation antihistamines. The deuterated version is utilized in research settings, particularly in studies involving mass spectrometry and pharmacokinetics.
The synthesis of fexofenadine-d10 involves several steps that mirror the production of its non-deuterated counterpart but incorporate deuterium-labeled reagents. The following outlines a general synthetic pathway:
The detailed synthetic route can be found in patents detailing the preparation methods for fexofenadine and its derivatives .
Fexofenadine-d10 hydrochloride maintains a similar molecular structure to fexofenadine, with the addition of deuterium atoms. Its empirical formula is CHClNOD, indicating that ten hydrogen atoms have been replaced with deuterium.
Fexofenadine-d10 can undergo various chemical reactions similar to those of its non-deuterated form:
These reactions are crucial for developing new derivatives with potentially enhanced therapeutic effects or altered pharmacokinetic profiles.
Fexofenadine-d10 functions by selectively blocking the H1 receptor, preventing histamine from exerting its effects on target tissues. This action reduces symptoms associated with allergic responses such as itching, sneezing, and nasal congestion.
Relevant data on the physical properties can be derived from various analytical techniques including nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) .
Fexofenadine-d10 hydrochloride is primarily utilized in research settings:
Fexofenadine-d10 represents a deuterium-labeled analog of the antihistamine fexofenadine, where ten hydrogen atoms at specific positions are replaced by deuterium (²H or D) atoms. The molecular formula is C32H29D10NO4 for the base compound and C32H29D10NO4·HCl (MW: 548.18 g/mol) for its hydrochloride salt [2] [5] [8]. Isotopic labeling occurs exclusively on the two phenyl rings of the hydroxydiphenylmethyl moiety, resulting in decadeuterated diphenyl-d10 groups [1] [9]. This strategic placement minimizes alterations to the molecule’s electronic properties while creating a distinct mass difference of +10 Da compared to non-deuterated fexofenadine (MW: 501.66 g/mol → 511.72 g/mol) [1] [8].
The structural integrity of the core molecule remains unaltered, preserving the 4-piperidinylbutyl chain, carboxylic acid group, and tertiary alcohol functionality critical to H1 receptor antagonism [2] [5]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation at the ortho, meta, and para positions of both phenyl rings, evidenced by the absence of proton signals in these regions [8]. This precise labeling pattern enables unambiguous distinction in mass spectrometric analyses, where Fexofenadine-d10 serves as an internal standard for quantifying non-deuterated fexofenadine in biological matrices [4] [5].
Parameter | Specification | Technical Confirmation Method |
---|---|---|
Molecular Formula (Base) | C32H29D10NO4 | High-Resolution Mass Spectrometry [1] [9] |
Molecular Weight (Base) | 511.72 g/mol | Calcd. from Formula [1] [8] |
Molecular Formula (HCl Salt) | C32H29D10NO4·HCl | CAS Documentation [2] [5] |
Deuterium Position | ortho, meta, para positions of both phenyl rings | NMR Spectroscopy [8] |
CAS Number (Base) | 1215900-18-7 | Chemical Abstracts Registry [1] [9] |
CAS Number (HCl Salt) | 1215821-44-5 | Chemical Abstracts Registry [2] [5] |
The physicochemical profile of Fexofenadine-d10 mirrors its non-deuterated counterpart due to identical primary chemical functionality. It exists as a white to off-white crystalline powder with pH-dependent solubility characteristics: highly soluble in alkaline conditions (ionized carboxylate form) and less soluble in acidic environments (protonated acid form) [5] [8]. Isotopic substitution minimally impacts aqueous solubility but enhances thermal stability in the solid state. Deuterated bonds (C–D) exhibit lower zero-point energy than C–H bonds, conferring marginally greater resistance to thermal degradation [1] [9].
Phase stability studies of fexofenadine hydrochloride reveal significant sensitivity to hydration states. Under controlled humidity (<15% w/w water), Fexofenadine-d10 hydrochloride maintains its crystalline Form I [7]. However, exposure to higher moisture levels during pharmaceutical processing (e.g., wet granulation) induces conversion to a hydrated Form II (dihydrate), altering powder flowability and dissolution kinetics [7]. This transition is critical in formulation design, as excessive hydration reduces dissolution efficiency by up to 23% compared to the anhydrous form [7].
Molecular interactions involve:
Deuteration does not significantly alter these intermolecular forces, as confirmed by identical FTIR spectra in functional group regions (O-H stretch: 3400 cm⁻¹; C=O stretch: 1720 cm⁻¹) [7] [8]. However, C-D stretching vibrations create unique spectral signatures at 2100–2200 cm⁻¹, enabling spectroscopic differentiation from non-deuterated forms [8].
Property | Conditions | Observation |
---|---|---|
Thermal Stability | 25°C (dry atmosphere) | Stable for >24 months [1] [8] |
40°C/75% RH | Form II conversion after 72h [7] | |
Hydrate Conversion | Water content <15% w/w | No phase transition [7] |
Water content >15% w/w | Complete conversion to Form II (dihydrate) [7] | |
Aqueous Solubility | pH 1.0 (0.1N HCl) | 0.12 mg/mL |
pH 7.4 (PBS) | >5.0 mg/mL [5] [8] | |
Spectroscopic Signature | FTIR (C-D stretch) | 2100–2200 cm⁻¹ [8] |
Deuteration induces measurable physicochemical divergence while preserving the core pharmacological structure. Key comparisons include:
Molecular Mass and Spectroscopic Properties:The +10 Da mass shift provides unambiguous differentiation in liquid chromatography-mass spectrometry (LC-MS), eliminating signal overlap in pharmacokinetic studies [4] [5]. While UV absorption maxima (220 nm, 270 nm) remain identical, vibrational spectra show distinct C-D stretches (2200 cm⁻¹) absent in non-deuterated fexofenadine [8].
Metabolic Stability:Though formal metabolic studies on Fexofenadine-d10 are unavailable, deuterium isotope effects typically reduce hepatic clearance by 20–50% for compounds undergoing oxidative metabolism at deuterated sites. Since fexofenadine undergoes minimal metabolism (<5% of dose), deuteration primarily serves as an analytical tool rather than a therapeutic enhancement [1] [9].
Crystallographic Behavior:Both forms exhibit identical crystal lattice parameters under anhydrous conditions (Form I). However, hydrate formation kinetics differ slightly due to altered hydrophobic interactions in deuterated phenyl rings. Fexofenadine-d10 hydrochloride requires 18% longer incubation to reach 90% Form II conversion under 85% RH at 25°C [7].
Analytical Utility:As an internal standard, Fexofenadine-d10 demonstrates near-identical chromatographic retention times (±0.1 min) while providing baseline resolution in MS detectors (m/z 502.3 → 512.3). This enables precise quantification of non-deuterated fexofenadine in biological matrices with >99.5% accuracy [4] [5] [8].
Property | Fexofenadine-d10 | Non-Deuterated Fexofenadine | Functional Impact |
---|---|---|---|
Molecular Weight | 511.72 g/mol (base) | 501.66 g/mol (base) [8] | MS differentiation in bioanalysis [4] |
FTIR Signature | C-D stretch: 2100–2200 cm⁻¹ | Absent | Spectral identification [8] |
Hydration Kinetics | t90% Form II: 48 min | t90% Form II: 40 min [7] | Altered formulation processing window |
Mass Spectra (m/z) | [M+H]+ = 512.3 | [M+H]+ = 502.3 [5] | Zero interference in LC-MS assays [5] |
Partition Coefficient (log P) | 3.92 (calc.) | 3.91 (exp.) | Negligible effect on membrane permeation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1